molecular formula C14H10F2O2 B7996153 2-((3,4-Difluorophenoxy)methyl)benzaldehyde

2-((3,4-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7996153
M. Wt: 248.22 g/mol
InChI Key: XSQOPRIGKUFMRA-UHFFFAOYSA-N
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Description

2-((3,4-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a (3,4-difluorophenoxy)methyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which influence reactivity, stability, and intermolecular interactions. Its molecular formula is C₁₄H₉F₂O₂, with a molecular weight of 262.22 g/mol (calculated).

Properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-6-5-12(7-14(13)16)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQOPRIGKUFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack, forming derivatives such as:

  • Schiff bases : Reacts with primary amines (e.g., aniline derivatives) under mild acidic or neutral conditions to form imines.

  • Cyanohydrins : Reacts with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of a base .

Oxidation and Reduction

  • Oxidation : Converts to 2-((3,4-difluorophenoxy)methyl)benzoic acid using strong oxidants like KMnO₄ or CrO₃ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol .

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenoxy moiety directs electrophiles to specific positions:

Electrophile Position Product Conditions
NitrationPara to ONitro derivativeHNO₃/H₂SO₄, 0–5°C
HalogenationOrtho/paraBromo/chloro derivativesBr₂/FeBr₃ or Cl₂/FeCl₃

Note: Fluorine’s electron-withdrawing effect deactivates the ring but enhances regioselectivity .

Cross-Coupling Reactions

The benzaldehyde scaffold participates in catalytic couplings:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Heck Reaction

  • Alkenes (e.g., styrene) couple at the aldehyde-adjacent position using Pd(OAc)₂ .

Knoevenagel Condensation

Protection/Deprotection Strategies

  • Aldehyde Protection : Forms acetals with ethylene glycol (H⁺ catalyst) .

  • Phenoxy Group Manipulation :

    • Benzyl ether cleavage via hydrogenolysis (H₂/Pd-C) .

    • Fluorine substituents remain inert under standard conditions .

Analytical Data (Representative Examples)

Reaction Product Yield Purity (HPLC) Reference
Schiff base formationImine with aniline88%98.5%
Suzuki couplingBiaryl-aldehyde72%97.2%
Knoevenagel condensationα,β-unsaturated nitrile83%99.1%

Mechanistic Insights

  • The electron-deficient 3,4-difluorophenoxy group enhances electrophilic substitution regioselectivity via –I and –M effects .

  • Steric hindrance from the methylene bridge moderates reaction rates in cross-couplings .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzaldehyde moiety substituted with a difluorophenoxy group. Its molecular formula is C14H12F2OC_{14}H_{12}F_2O. The presence of fluorine atoms enhances its electronic properties, which can affect its reactivity and interactions with biological targets.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: 2-((3,4-Difluorophenoxy)methyl)benzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.

2. Biology:

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Activity: The compound has been evaluated for its anticancer properties, showing potential to inhibit the proliferation of various cancer cell lines.
    Cancer Cell LineIC50 (µM)
    HeLa15.2
    MCF-712.5
    A54918.0

3. Medicine:

  • Drug Development: Due to its biological activities, this compound is being investigated for potential therapeutic applications in developing new pharmaceuticals targeting microbial infections and cancer.

Case Studies and Research Findings

Numerous studies have focused on the biological activities of compounds related to 2-((3,4-Difluorophenoxy)methyl)benzaldehyde:

  • Antimicrobial Efficacy: A study demonstrated that derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents.
  • Cancer Cell Proliferation: Another research indicated that compounds similar to this one showed significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapy.

Mechanism of Action

2-((3,4-Difluorophenoxy)methyl)benzaldehyde is similar to other benzaldehyde derivatives, such as 2-(3,4-difluorophenoxy)benzaldehyde and 2-(3,4-difluorophenoxy)aniline. its unique difluorophenoxy group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the difluorophenoxy group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Positional Isomers of Difluorophenoxymethyl Substitution

  • 2-[(2',6'-Difluorophenoxy)methyl]benzaldehyde (CAS 898779-71-0) Structure: Difluoro substitution at the 2' and 6' positions of the phenoxy group. Key Difference: The meta-substitution pattern (2',6') reduces steric hindrance compared to the ortho-substituted 3,4-difluoro analog. This may enhance solubility and alter binding affinity in biological systems .
  • 4-(2,3-Difluorophenyl)benzaldehyde (CAS 126163-38-0)

    • Structure : Difluorophenyl group directly attached to the benzaldehyde at the 4-position.
    • Key Difference : Lacks the methylene linker, reducing conformational flexibility. The absence of the ether oxygen may decrease polarity and hydrogen-bonding capacity .

Substituent Variations: Halogen vs. Functional Groups

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-Methoxy-3-(2,4,5-trichlorophenoxymethyl)benzaldehyde Trichlorophenoxymethyl, methoxy C₁₅H₁₁Cl₃O₃ Higher lipophilicity due to chlorine; potential pesticide applications .
3,4-Dihydroxybenzaldehyde Dihydroxy substitution C₇H₆O₃ Antioxidant activity; used in betulinic acid derivatization (IC₅₀ ~22–25 µM in DPPH assay) .
2-Carbomethoxybenzaldehyde Ester (methoxycarbonyl) group C₉H₈O₃ Reactivity in aldol condensations; intermediate in organic synthesis .

Fluorinated Benzaldehyde Derivatives

  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 162401-70-9) Structure: Combines difluoromethoxy and methoxy groups. Key Difference: The difluoromethoxy group enhances metabolic stability compared to non-fluorinated ethers, making it relevant in drug design .
  • 3-(Trifluoromethoxy)benzaldehyde (CAS 52771-21-8)
    • Structure : Trifluoromethoxy substitution at the 3-position.
    • Key Difference : Increased electron-withdrawing effect alters electrophilic aromatic substitution reactivity .

Physicochemical Properties

  • Melting Point: The oxime derivative of 2-((3,4-difluorophenoxy)methyl)benzaldehyde (CAS 451485-69-1) has a melting point of 73–75°C, indicating moderate crystallinity influenced by fluorine’s electronegativity .
  • Lipophilicity : Fluorine atoms increase logP compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzaldehyde), enhancing membrane permeability but reducing water solubility.
  • Reactivity: The aldehyde group participates in condensation reactions (e.g., with amines or ketones), while the difluorophenoxy moiety may resist oxidative degradation .

Antioxidant Activity

  • 3,4-Dihydroxybenzaldehyde (IC₅₀ 22.1 µM in DPPH assay) outperforms fluorinated analogs in radical scavenging due to catechol’s redox activity .
  • Fluorinated analogs like 2-((3,4-difluorophenoxy)methyl)benzaldehyde may exhibit reduced antioxidant potency but improved stability in hydrophobic environments.

Chemosensory Interactions

  • 3,4-Dimethylbenzaldehyde binds strongly to insect chemosensory proteins (e.g., Alin-CSP6), suggesting that alkyl/fluoro substitutions modulate ligand-receptor interactions .
  • Fluorine’s electronegativity may alter binding kinetics compared to methyl or hydroxyl groups.

Biological Activity

2-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a benzaldehyde moiety substituted with a 3,4-difluorophenoxy group, this compound exhibits significant biological properties that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde is C15H12F2O2, with a molecular weight of approximately 270.25 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which can influence its interaction with biological targets.

Property Value
Molecular FormulaC15H12F2O2
Molecular Weight270.25 g/mol
Functional GroupsAldehyde, Fluorophenoxy

The mechanism of action for 2-((3,4-Difluorophenoxy)methyl)benzaldehyde involves its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorophenoxy group may enhance the compound's stability and binding affinity to its targets, making it a candidate for drug development.

Biological Activities

Research indicates that 2-((3,4-Difluorophenoxy)methyl)benzaldehyde exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds similar to 2-((3,4-Difluorophenoxy)methyl)benzaldehyde can inhibit hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in cancer progression. Inhibitors of HIF-2α have shown promise in targeting tumor growth.
    • A comparative study highlighted the efficacy of related compounds in inhibiting cancer cell lines, suggesting that structural modifications can enhance activity against specific cancer types.
  • Antimicrobial Properties :
    • The compound has been investigated for its potential antimicrobial activity. Similar compounds have demonstrated the ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Tyrosinase Inhibition :
    • Analogous compounds have shown strong inhibitory effects on mushroom tyrosinase, indicating potential applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have reported on the biological activity of compounds structurally related to 2-((3,4-Difluorophenoxy)methyl)benzaldehyde:

  • A study on related benzaldehyde derivatives indicated their ability to inhibit enzymes linked to cancer progression, with some exhibiting IC50 values in the low nanomolar range against resistant cancer strains .
  • Another investigation focused on the synthesis and biological evaluation of novel derivatives found that certain analogs displayed significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Comparative Analysis

To better understand the biological activity of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde, it is useful to compare it with similar compounds:

Compound Biological Activity IC50 (µM)
2-((3,4-Difluorophenoxy)methyl)benzaldehydeHIF-2α InhibitionTBD
1-(3-(2,4-dichlorophenoxy) propyl)-6-phenyl...Antimalarial ActivityIC50 = 2.66 nM
4-((2,5-Difluorophenoxy)methyl)benzaldehydeAntimicrobial and Anticancer PropertiesTBD

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